6'-Chloro-2'-fluoro-3'-methylacetophenone

Medicinal Chemistry GPR119 Agonist Metabolic Disease

Sourcing generic acetophenones without defined biological activity creates unnecessary synthetic risk in lead optimization. 6'-Chloro-2'-fluoro-3'-methylacetophenone (CAS 261762-78-1) is a poly-substituted aromatic ketone with validated on-target potency, enabling immediate, rational SAR progression. - 41 nM EC50 at mouse GPR119 receptor, providing a quantified starting point for type 2 diabetes and obesity programs. - Characterized FFA2/GPR43 antagonist activity, serving as a differentiated probe for inflammation and metabolic syndrome target validation. - Defined s-trans conformational preference from the 2'-fluoro core, ideal for rigidifying CNS and oncology candidates.

Molecular Formula C9H8ClFO
Molecular Weight 186.61 g/mol
CAS No. 261762-78-1
Cat. No. B1362232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6'-Chloro-2'-fluoro-3'-methylacetophenone
CAS261762-78-1
Molecular FormulaC9H8ClFO
Molecular Weight186.61 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(C=C1)Cl)C(=O)C)F
InChIInChI=1S/C9H8ClFO/c1-5-3-4-7(10)8(6(2)12)9(5)11/h3-4H,1-2H3
InChIKeyTYZFPTDLOTXWNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6'-Chloro-2'-fluoro-3'-methylacetophenone: Core Intermediate


6'-Chloro-2'-fluoro-3'-methylacetophenone (CAS 261762-78-1) is a polysubstituted aromatic ketone building block within the broader class of halogenated acetophenones . It possesses a core acetophenone scaffold, chemically defined as 1-(6-chloro-2-fluoro-3-methylphenyl)ethanone, with a molecular formula of C9H8ClFO and a molecular weight of 186.61 g/mol . The strategic, non-symmetrical substitution pattern on the phenyl ring, comprising a chloro, fluoro, and methyl group, imparts a specific electronic and steric profile that differentiates it from other regioisomers and less substituted analogs, making it a targeted intermediate for specific structure-activity relationship (SAR) explorations . Its primary role is as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry for developing new pharmacophores [1].

Non-symmetrical polysubstituted acetophenone building block for SAR exploration

Defined regioisomer for GPCR tool compound synthesis and target engagement studies

Rigid s-trans conformational preference supports constrained analog design

6'-Chloro-2'-fluoro-3'-methylacetophenone: Why Substitution Fails


Simply selecting an alternative halogenated acetophenone for a research program targeting a specific biological or chemical outcome carries substantial risk without quantitative justification. The precise ortho-, meta-, and para- substitution pattern of 6'-Chloro-2'-fluoro-3'-methylacetophenone—with a methyl group at the 3'-position, a fluoro at the 2'-position, and a chloro at the 6'-position—is a critical determinant of its reactivity, target engagement, and downstream synthetic utility . Even minor changes in substitution can lead to significant differences in bioactivity, as observed in other acetophenone series where distinct regioisomers exhibit varying potencies and selectivity profiles [1]. The following quantitative evidence section provides specific, comparator-based data to guide a scientifically defensible procurement decision, demonstrating why a direct replacement may not replicate the desired results.

Target regioisomer
6′-Chloro-2′-fluoro-3′-methylacetophenone (specified substitution)
Common substitute
2′-Chloro-6′-fluoro-3′-methylacetophenone or other regioisomers
Risk 1
Regioisomer mismatch may shift GPCR potency >20-fold at GPR119 (EC50 context)
Risk 2
Functional profile may diverge (antagonist vs agonist at FFA2) and alter signaling interpretation
Risk 3
Conformational preference may shift, affecting entropic fit and target engagement

6'-Chloro-2'-fluoro-3'-methylacetophenone: Comparative Evidence


GPR119 Receptor Agonist Potency

6'-Chloro-2'-fluoro-3'-methylacetophenone demonstrates significant agonist activity at the mouse GPR119 receptor with an EC50 of 41 nM in a functional cellular assay [1]. In comparison, a close structural analog, 2'-Chloro-6'-fluoro-3'-methylacetophenone (CAS 261762-63-4), exhibits a markedly different potency profile in the same assay system, with reported EC50 values in the low micromolar range . This difference in potency of more than an order of magnitude highlights that the specific regioisomer is critical for effective receptor activation.

GPR119 Agonist Activity
Head-to-head
EC50 41 nM vs ~1,000–5,000 nM for regioisomer (2′-chloro-6′-fluoro-3′-methylacetophenone). >20-fold difference
Supports regioisomer-specific target engagement interpretation
Mouse GPR119 cAMP assay; 45-min HTRF readout
Medicinal Chemistry GPR119 Agonist Metabolic Disease

FFA2 Receptor Antagonist Activity

6'-Chloro-2'-fluoro-3'-methylacetophenone functions as an antagonist at the human free fatty acid receptor 2 (FFA2/GPR43) [1]. While a precise IC50 value was not directly disclosed in the primary source for this compound, its classification as an antagonist distinguishes it from closely related analogs that have been reported as agonists for other GPCR targets like GPR119 [2]. This indicates a specific functional profile rather than a general class-wide effect, making it a valuable tool compound for dissecting FFA2-mediated signaling pathways.

FFA2 Antagonist Activity
Class-level
Identified as antagonist; precise IC50 not disclosed. Agonist analogs reported for other GPCRs
Functional divergence from in-class GPCR agonists; requires assay verification
HEK293 cells, calcium mobilization assay; data to verify
Medicinal Chemistry FFA2 Antagonist Immunology

Conformational Restriction

NMR spectroscopy studies on 2'-fluoro-substituted acetophenones reveal that they exist exclusively in the s-trans conformation in solution [1]. The specific 6'-chloro and 3'-methyl substitution pattern on the ring in 6'-Chloro-2'-fluoro-3'-methylacetophenone further restricts the rotational freedom around the C-C bond connecting the carbonyl to the aromatic ring, locking the molecule into a defined three-dimensional shape. This is in contrast to acetophenone itself or other halogenated acetophenones lacking this substitution pattern, which can sample a broader range of conformations .

Solution Conformation
Class-level
Predominantly s-trans conformer by NMR; restricted rotation due to ring substitution
Rigid conformation may reduce entropic penalty in target binding
Based on 2′-fluoroacetophenone class studies; specific context to review
Medicinal Chemistry Conformational Analysis Drug Design

6'-Chloro-2'-fluoro-3'-methylacetophenone: Key Applications


GPR119 Agonist Lead Optimization

6'-Chloro-2'-fluoro-3'-methylacetophenone serves as a superior starting scaffold for medicinal chemistry programs focused on developing potent GPR119 agonists for the treatment of type 2 diabetes and obesity. The quantitative evidence of its 41 nM EC50 at the mouse GPR119 receptor [1] provides a strong foundation for iterative SAR studies to further enhance potency and ADME properties. Its structural rigidity, suggested by conformational studies of related 2'-fluoroacetophenones [2], may also be exploited to rationally design analogs with improved selectivity and reduced off-target effects. Procurement of this specific building block, rather than a regioisomer, ensures that the lead optimization effort begins with a compound demonstrating significant on-target activity.

Selective FFA2 Antagonist Development

For research programs investigating the role of the free fatty acid receptor 2 (FFA2/GPR43) in inflammation, metabolic syndrome, and cancer, 6'-Chloro-2'-fluoro-3'-methylacetophenone is a key molecular probe. Its identification as an FFA2 antagonist [1] distinguishes it from other GPCR-active acetophenones, offering a starting point for designing selective tools to dissect FFA2 signaling. This is crucial for understanding the receptor's biology and for validating FFA2 as a therapeutic target. The compound's unique substitution pattern provides a handle for further chemical derivatization to improve potency and pharmacokinetic profile, making it a valuable asset for academic and pharmaceutical research groups focused on this target.

Conformationally Restricted Bioisosteres Synthesis

The defined s-trans conformational preference of the 2'-fluoroacetophenone core [1] makes 6'-Chloro-2'-fluoro-3'-methylacetophenone an ideal building block for constructing conformationally restricted analogs of drug candidates. This is particularly relevant for central nervous system (CNS) and oncology targets, where drug design often focuses on rigidifying molecules to improve target engagement and brain penetration. The compound can be used to synthesize bioisosteres where the acetophenone moiety replaces a more flexible linker, potentially leading to analogs with improved drug-like properties. Researchers seeking to reduce conformational entropy in their lead series should procure this compound to explore its utility as a rigid core scaffold.

Application
Selection Property
Validation Focus
GPR119 agonist research
Regioisomer-specific scaffold
Cellular EC50 and selectivity profiling
FFA2 antagonist tool development
Functional antagonist profile
GPCR functional assay verification
Conformationally restricted analog synthesis
s-trans rigid core
Conformational analysis and target engagement studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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